4-Ethynyl-3,5-difluoroaniline
Overview
Description
4-Ethynyl-3,5-difluoroaniline is an organic compound with the molecular formula C₈H₅F₂N. It is characterized by the presence of an ethynyl group attached to a difluoroaniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3,5-difluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoroaniline.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Ethynyl-3,5-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3,5-difluoroaniline involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the difluoroaniline core can interact with enzymes and other proteins. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylaniline: Contains an ethynyl group but lacks the difluoro substitution, affecting its chemical properties and reactivity.
Uniqueness
4-Ethynyl-3,5-difluoroaniline is unique due to the combination of the ethynyl group and difluoroaniline core. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
4-ethynyl-3,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-6-7(9)3-5(11)4-8(6)10/h1,3-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBNOIVBCZQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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